molecular formula C10H12ClNO B2377922 1-(4-Chlorophenyl)pyrrolidin-3-ol CAS No. 536742-63-9

1-(4-Chlorophenyl)pyrrolidin-3-ol

Cat. No.: B2377922
CAS No.: 536742-63-9
M. Wt: 197.66
InChI Key: PNMMQBPQHQAQJB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)pyrrolidin-3-ol is a chemical compound characterized by a pyrrolidine ring substituted with a 4-chlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)pyrrolidin-3-ol typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)pyrrolidin-3-ol
  • 1-(4-Fluorophenyl)pyrrolidin-3-ol
  • 1-(4-Bromophenyl)pyrrolidin-3-ol

Comparison: 1-(4-Chlorophenyl)pyrrolidin-3-ol is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its fluorine and bromine analogs, the chlorine derivative may exhibit different binding affinities and pharmacokinetic properties .

Properties

IUPAC Name

1-(4-chlorophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMMQBPQHQAQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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